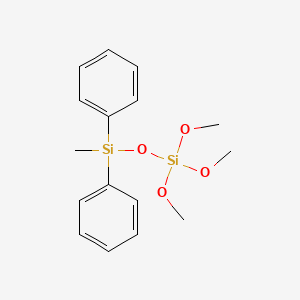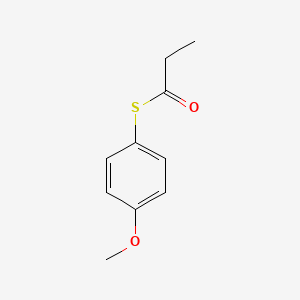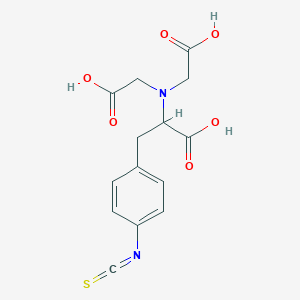
CID 78061269
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “CID 78061269” is a chemical entity listed in the PubChem database
Méthodes De Préparation
Synthetic Routes: The synthesis of CID 78061269 may involve multi-step organic reactions, starting from readily available precursors. Each step would be carefully controlled to ensure the desired chemical transformations.
Reaction Conditions: The reactions might require specific conditions such as controlled temperature, pressure, and the use of catalysts to facilitate the desired chemical changes.
Analyse Des Réactions Chimiques
CID 78061269 undergoes various types of chemical reactions, including but not limited to:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions: Typical reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
CID 78061269 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound may be used in biological studies to understand its effects on different biological systems.
Industry: In industrial settings, this compound might be used in the production of other chemicals or materials.
Mécanisme D'action
The mechanism of action of CID 78061269 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a series of biochemical reactions that result in its observed effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
CID 78061269 can be compared with other similar compounds to highlight its uniqueness. Similar compounds might include those with comparable chemical structures or properties. The comparison would focus on aspects such as:
Chemical Structure: Differences in the chemical structure that confer unique properties to this compound.
Reactivity: Variations in reactivity and the types of reactions each compound undergoes.
Similar Compounds
Some similar compounds to this compound include:
CID 71297889:
Cyclohexanecarboxylic acid: Another compound that undergoes similar types of chemical reactions.
By understanding the unique properties and applications of this compound, researchers can better utilize this compound in their scientific endeavors.
Propriétés
Formule moléculaire |
C12H15Si |
|---|---|
Poids moléculaire |
187.33 g/mol |
InChI |
InChI=1S/C12H15Si/c1-2-3-4-6-9-12(13)10-7-5-8-11-12/h5,7-8,10H,2-4,11H2,1H3 |
Clé InChI |
ZLYTUKYRSXHPSV-UHFFFAOYSA-N |
SMILES canonique |
CCCCC#CC1(CC=CC=C1)[Si] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


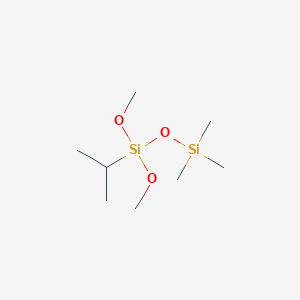


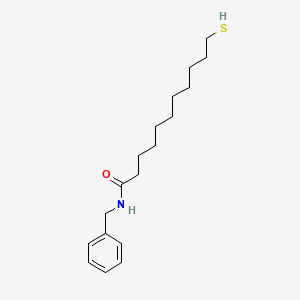
![1,2,3,4-Tetrabromo-5-[2-(2,3,4,5-tetrabromophenoxy)ethyl]benzene](/img/structure/B14280388.png)
![3,3'-Difluoro-4-[(6-methyloctyl)oxy]-4'-undecyl-1,1'-biphenyl](/img/structure/B14280397.png)
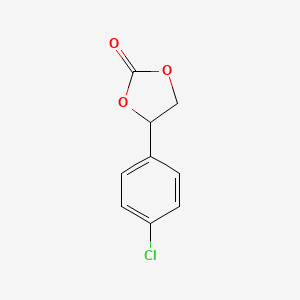
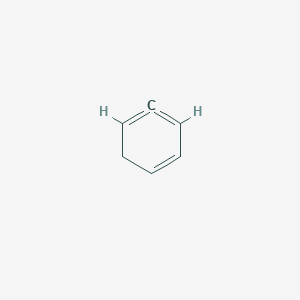
![Silane, [(1-cyclohexyl-2-propenyl)oxy]trimethyl-](/img/structure/B14280421.png)
![2-Butene, 1,1,1,2,3,4,4-heptafluoro-4-[(trifluoroethenyl)oxy]-](/img/structure/B14280424.png)
